molecular formula C18H20N2O7 B11303112 N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

Cat. No.: B11303112
M. Wt: 376.4 g/mol
InChI Key: RPJHLBJYTWPBPT-UHFFFAOYSA-N
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Description

N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrones that have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine typically involves the esterification of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with glycine derivatives. The reaction is often carried out in the presence of activating agents such as N,N’-carbonyldiimidazole (CDI) in solvents like N,N-dimethylacetamide (DMA) or dimethylformamide (DMF) . The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by precipitation and washing with ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in various substituted coumarin derivatives .

Scientific Research Applications

N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine involves its interaction with various molecular targets. The compound is known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it a potent antimicrobial agent. Additionally, the compound’s anti-inflammatory effects are attributed to its ability to modulate inflammatory pathways, although the exact molecular targets are still under investigation .

Comparison with Similar Compounds

N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine can be compared with other coumarin derivatives such as:

The uniqueness of this compound lies in its specific structural features and the combination of its antimicrobial and anti-inflammatory properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H20N2O7

Molecular Weight

376.4 g/mol

IUPAC Name

2-[[2-[[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C18H20N2O7/c1-3-11-6-17(25)27-18-10(2)13(5-4-12(11)18)26-9-15(22)19-7-14(21)20-8-16(23)24/h4-6H,3,7-9H2,1-2H3,(H,19,22)(H,20,21)(H,23,24)

InChI Key

RPJHLBJYTWPBPT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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